N-Ethyl-N,N-dimethylbutan-1-aminium perchlorate
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Overview
Description
N-Ethyl-N,N-dimethylbutan-1-aminium perchlorate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by the presence of a positively charged nitrogen atom bonded to four organic groups and a counter anion, in this case, perchlorate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dimethylbutan-1-aminium perchlorate typically involves the alkylation of tertiary amines. One common method is the reaction of N,N-dimethylbutan-1-amine with ethyl chloride in the presence of a base to form N-Ethyl-N,N-dimethylbutan-1-aminium chloride. This intermediate is then reacted with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of quaternary ammonium compounds often involves similar alkylation reactions but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,N-dimethylbutan-1-aminium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions are also possible but not typically observed for this compound.
Substitution: The most common reactions involve nucleophilic substitution, where the perchlorate anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides, cyanides, or thiolates under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts with different anions.
Scientific Research Applications
N-Ethyl-N,N-dimethylbutan-1-aminium perchlorate has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes and ion transport due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N,N-dimethylbutan-1-aminium perchlorate involves its interaction with cell membranes. The positively charged ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its application as a disinfectant.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbutan-1-amine: A tertiary amine with similar structure but lacks the quaternary ammonium group.
N-Ethyl-N,N-dimethylbutan-1-aminium chloride: Similar structure but with a chloride anion instead of perchlorate.
N,N-Dimethylbutylamine: Another tertiary amine with a slightly different alkyl chain.
Uniqueness
N-Ethyl-N,N-dimethylbutan-1-aminium perchlorate is unique due to its quaternary ammonium structure and the presence of the perchlorate anion. This combination imparts specific chemical and physical properties that are advantageous in various applications, particularly in antimicrobial formulations and phase transfer catalysis.
Properties
CAS No. |
138998-30-8 |
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Molecular Formula |
C8H20ClNO4 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
butyl-ethyl-dimethylazanium;perchlorate |
InChI |
InChI=1S/C8H20N.ClHO4/c1-5-7-8-9(3,4)6-2;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YTEVZMPPIYHFQL-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(C)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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